molecular formula C7H5BrN2O2 B6253104 8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one CAS No. 1260903-15-8

8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one

Cat. No.: B6253104
CAS No.: 1260903-15-8
M. Wt: 229
InChI Key:
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Description

8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that features a bromine atom at the 8th position of the pyrido[4,3-b][1,4]oxazin-3-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one typically involves the bromination of the parent pyrido[4,3-b][1,4]oxazin-3-one compound. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the oxazinone ring structure can facilitate interactions with biological macromolecules, influencing various cellular pathways .

Properties

CAS No.

1260903-15-8

Molecular Formula

C7H5BrN2O2

Molecular Weight

229

Purity

95

Origin of Product

United States

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